molecular formula C16H24N2O B4555571 (4-BUTYLPHENYL)(4-METHYLPIPERAZINO)METHANONE

(4-BUTYLPHENYL)(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B4555571
M. Wt: 260.37 g/mol
InChI Key: DXZXMWOQXQSFQI-UHFFFAOYSA-N
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Description

(4-BUTYLPHENYL)(4-METHYLPIPERAZINO)METHANONE is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-butylbenzoyl)-4-methylpiperazine is 260.188863393 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

1-(4-Butylbenzoyl)-4-methylpiperazine is a compound with potential applications in materials science, particularly in the formation of hydrogen-bonding salts and in the investigation of novel supramolecular architectures. Studies like those conducted by Yang Yu et al. (2015) have shown how related compounds, such as 1-methylpiperazine, can be used to crystallize with aromatic carboxylic acids to form multi-component hydrogen-bonding salts. These salts exhibit monoclinic systems and demonstrate the importance of classical hydrogen bonds N-H⋯O and O-H⋯O in their charge-transfer salts, leading to diverse 3D net supramolecular architectures and enhanced thermal stability (Yang Yu et al., 2015).

Chemical Reactions and Synthesis of Derivatives

The reactivity of related piperazine compounds with acetylenecarboxylic acid has been explored to synthesize derivatives such as 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative. These findings highlight the potential of piperazine derivatives in chemical syntheses, offering insights into their hydrolysis reactions, which could be relevant for the study of 1-(4-butylbenzoyl)-4-methylpiperazine derivatives (Y. Iwanami et al., 1964).

Catalysis and Green Chemistry

In the field of catalysis and green chemistry, the use of imidazole-based ionic liquids as catalysts for the synthesis of pyranopyrazoles has been investigated. For instance, 1-butyl-3-methylimidazolium hydroxide ([bmim][OH−]) demonstrated its efficacy as a heterogeneous catalyst in the synthesis of these compounds, emphasizing the potential of piperazine derivatives in facilitating environmentally friendly chemical reactions with high yields and efficient workup methods (Roghayeh Sharifi Aliabadi & Nosrat O. Mahmoodi, 2016).

Environmental Impact and Toxicology

The environmental impact and toxicology of compounds structurally related to 1-(4-butylbenzoyl)-4-methylpiperazine, such as parabens, have been extensively studied. For example, research on the occurrence, fate, and behavior of parabens in aquatic environments revealed their biodegradability and ubiquity in surface water and sediments. This research underscores the importance of understanding the environmental persistence and potential health impacts of widely used compounds, including piperazine derivatives (Camille Haman et al., 2015).

Properties

IUPAC Name

(4-butylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-4-5-14-6-8-15(9-7-14)16(19)18-12-10-17(2)11-13-18/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZXMWOQXQSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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